

# ThermoFisher 2,6-Dichloro-N-methylpyridin-4-amine product specifications

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## Compound of Interest

**Compound Name:** 2,6-Dichloro-N-methylpyridin-4-amine

**Cat. No.:** B179702

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## Technical Guide: 2,6-Dichloro-N-methylpyridin-4-amine

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**2,6-Dichloro-N-methylpyridin-4-amine** is a halogenated pyridine derivative that serves as a versatile intermediate in the synthesis of a variety of chemical compounds. Its structural features, including the reactive chloro and methylamino groups on the pyridine ring, make it a valuable building block for the development of new molecules in the agricultural and pharmaceutical industries. This technical guide provides an overview of the available product specifications, potential applications, and representative experimental methodologies relevant to this class of compounds.

While direct product listings for **2,6-Dichloro-N-methylpyridin-4-amine** from Thermo Fisher Scientific were not identified at the time of this writing, this document compiles data from various chemical suppliers to offer a comprehensive resource for researchers.

## Core Product Specifications

The following tables summarize the key quantitative data for **2,6-Dichloro-N-methylpyridin-4-amine**, compiled from various suppliers.

## Chemical and Physical Properties

Property	Value	Source
CAS Number	175461-33-3	<a href="#">[1]</a>
Molecular Formula	C <sub>6</sub> H <sub>6</sub> Cl <sub>2</sub> N <sub>2</sub>	<a href="#">[1]</a>
Molecular Weight	177.03 g/mol	<a href="#">[1]</a>
Purity	Typically ≥98%	<a href="#">[1]</a>
Appearance	Solid	<a href="#">[2]</a>

## Storage and Handling

Condition	Recommendation	Source
Storage Temperature	2-8°C	<a href="#">[1]</a>
Handling	Use in a well-ventilated area. Wear protective gloves, clothing, and eye protection.	<a href="#">[3]</a>

## Applications in Research and Development

**2,6-Dichloro-N-methylpyridin-4-amine** is primarily utilized as an intermediate in chemical synthesis. Its potential applications are rooted in the broader utility of dichloropyridine derivatives in various fields.

- Agrochemicals: This compound is a key component in the synthesis of novel herbicides and insecticides. The dichloro-substituted pyridine core is a common scaffold in a range of active agrochemical ingredients.[\[1\]](#)
- Pharmaceuticals: Pyridine derivatives are integral to the structure of many pharmaceutical drugs.[\[4\]](#)[\[5\]](#) The reactive sites on **2,6-Dichloro-N-methylpyridin-4-amine** allow for its incorporation into more complex molecules with potential therapeutic activities. It is investigated for use in the design of bioactive molecules.[\[1\]](#) For instance, substituted pyridines have been explored as potential antagonists for chemokine receptors like CXCR4, which are implicated in various diseases.[\[6\]](#)

## Representative Experimental Protocols

While specific experimental protocols for **2,6-Dichloro-N-methylpyridin-4-amine** are not readily available in public literature, the following sections describe general methodologies for reactions involving similar dichloropyridine and N-methylaminopyridine structures. These protocols are for illustrative purposes and should be adapted and optimized for specific research needs.

### General Synthesis of Dichloropyridine Derivatives

The synthesis of dichloropyridines often involves the chlorination of pyridine or a substituted pyridine precursor.

Example Protocol: Chlorination of 2-Chloropyridine[7]

- Reaction Setup: A mixture of 2-chloropyridine (or 2-chloropyridine hydrochloride) and chlorine gas is introduced into a suitable reactor.
- Initiation: The reaction is carried out under photoinitiation, typically using a light source.
- Temperature: The reaction temperature is maintained between 160-190°C.
- Reaction Monitoring: The progress of the reaction to form 2,6-dichloropyridine is monitored by appropriate analytical techniques, such as gas chromatography (GC).
- Work-up: Upon completion, the product mixture can be purified by methods such as distillation.

### N-Alkylation of Aminopyridines

The N-methylamino group can be synthesized through the alkylation of an aminopyridine. The following is a general procedure for N-monoalkylation.[8]

- Reactants: An aminopyridine is mixed with a carboxylic acid (e.g., formic acid to introduce a methyl group) in a suitable solvent like THF.
- Reducing Agent: A reducing agent, such as sodium borohydride ( $\text{NaBH}_4$ ), is slowly added to the mixture.

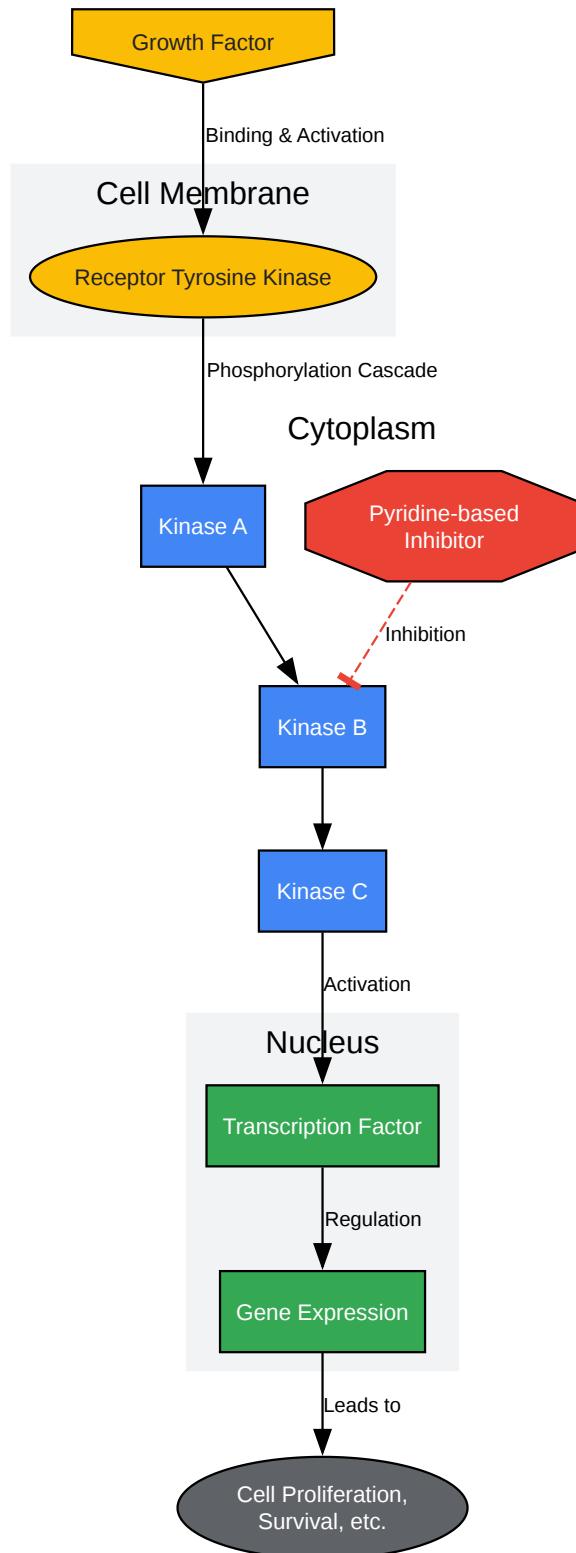
- Reaction Conditions: The reaction is typically stirred for 0.5 to 2 hours at a controlled temperature (e.g., 15-20°C for more reactive acids).
- Monitoring and Work-up: The reaction progress is monitored by GC-MS. After completion, the product is obtained through standard aqueous work-up and extraction with an organic solvent.
- Purification: The crude product is purified by column chromatography.

## Potential Signaling Pathway Interactions

The pyridine scaffold is a common feature in molecules designed to interact with various biological targets, including protein kinases.<sup>[9]</sup> Kinase inhibitors are a major class of drugs, particularly in oncology, that target signaling pathways involved in cell proliferation, survival, and angiogenesis.<sup>[10]</sup>

The diagram below illustrates a generalized kinase signaling pathway that could be targeted by a novel inhibitor derived from a pyridine-based scaffold.

## Generic Kinase Signaling Pathway

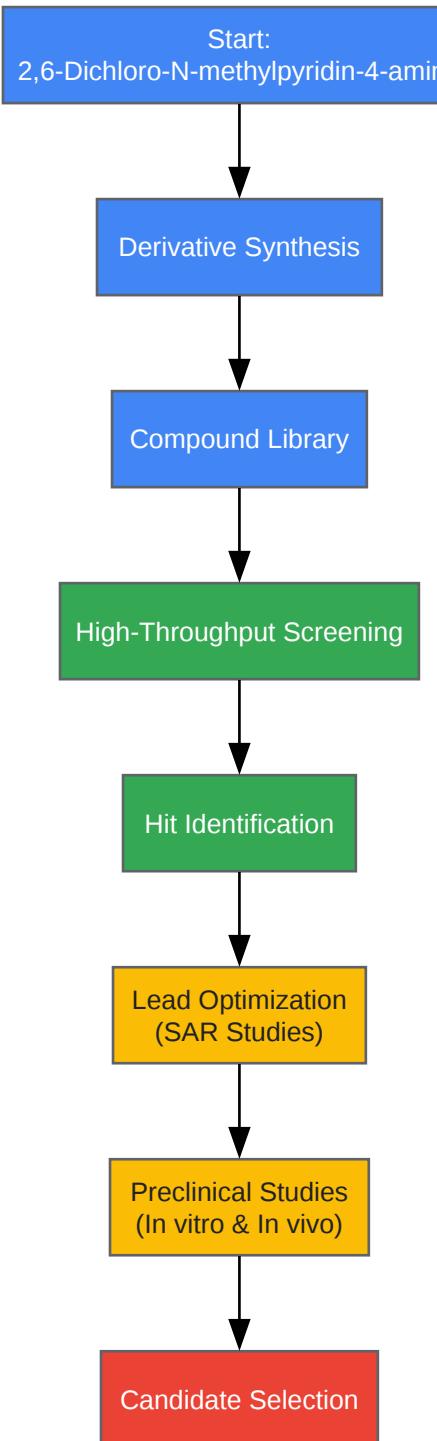
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Caption: A generalized kinase signaling pathway and a potential point of inhibition.

# Drug Discovery Workflow

The use of **2,6-Dichloro-N-methylpyridin-4-amine** as a chemical intermediate in a drug discovery program would typically follow a structured workflow from initial synthesis to preclinical evaluation.

## Drug Discovery Workflow Using a Chemical Intermediate



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Caption: A typical workflow for utilizing a chemical intermediate in drug discovery.

## Safety Information

It is crucial to handle **2,6-Dichloro-N-methylpyridin-4-amine** and its derivatives with appropriate safety precautions. Based on safety data for similar compounds, potential hazards may include skin, eye, and respiratory irritation.<sup>[3]</sup> Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling the chemical. Standard laboratory safety practices, including the use of personal protective equipment (PPE), are mandatory.

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